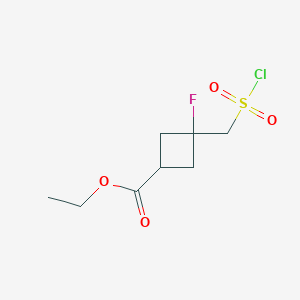

Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate

Description

Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate is a fluorinated cyclobutane derivative characterized by a chlorosulfonylmethyl group and an ethyl ester moiety. Fluorinated cyclobutanes are often explored in medicinal and materials chemistry due to their conformational rigidity and metabolic stability. The chlorosulfonylmethyl group may confer electrophilic reactivity, making it a candidate for further functionalization in synthetic pathways.

Properties

IUPAC Name |

ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClFO4S/c1-2-14-7(11)6-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCWLQCXKMSOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)(CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the chlorosulfonylmethyl and fluorine substituents. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The fluorine atom can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can lead to the formation of sulfonic acids or other oxidized products.

Scientific Research Applications

Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate, based on cyclobutane cores, fluorination patterns, or ester functionalities.

Ethyl 3,3-Difluorocyclobutanecarboxylate

- CAS No.: 227607-45-6

- Similarity Score : 0.93 (compared to the target compound)

- Key Features: Contains two fluorine atoms at the 3-position, enhancing electronegativity and steric hindrance.

- Applications : Likely used as a building block in agrochemicals or pharmaceuticals due to its stability and fluorine content.

Ethyl 3-Fluorocyclobutane-1-carboxylate

Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate

- CAS No.: 1403766-93-7

- Molecular Formula: C13H22FNO4

- Key Features: Incorporates a Boc-protected amino group, enabling peptide coupling or bioconjugation. Predicted physicochemical properties: Density 1.11 g/cm³, boiling point 342.8°C.

- Applications: Potential use in prodrug design or as an intermediate in bioactive molecule synthesis.

rac-Ethyl (1R,3R)-3-(Aminomethyl)-3-fluorocyclobutane-1-carboxylate Hydrochloride

- Ref. : 3D-MRD31650

- Commercial Availability : Priced at €848/50 mg (CymitQuimica).

- Key Features: Aminomethyl group enhances solubility and bioavailability, contrasting with the chlorosulfonylmethyl group’s hydrophobicity. Fluorine at the 3-position retains conformational rigidity.

Table 1: Comparative Analysis of Cyclobutane Derivatives

Research and Commercial Considerations

- Synthetic Challenges : Fluorination and sulfonyl group installation may require specialized reagents (e.g., DAST for fluorination, chlorosulfonic acid).

- Safety and Handling : Compounds like Ethyl 3-fluorocyclobutane-1-carboxylate (CAS 1553990-89-8) highlight the need for strict storage protocols (2–8°C) due to flammability.

- Cost Factors : High purity (>95%) derivatives command premium pricing (e.g., €682/50 mg for simpler analogs).

Biological Activity

Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8H10ClO4S and a molecular weight of approximately 238.68 g/mol. The presence of both fluorine and chlorosulfonyl groups contributes to its reactivity and potential biological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Cyclobutane Ring : The cyclobutane structure is formed through ring-closing reactions involving suitable precursors.

- Fluorination : The introduction of the fluorine atom can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

- Chlorosulfonation : The chlorosulfonyl group is introduced via chlorosulfonic acid or similar reagents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic attacks from biological molecules, which may lead to inhibition or modulation of enzyme activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting the folic acid synthesis pathway. This compound may exhibit similar activity, warranting further investigation into its antimicrobial potential.

Anticancer Properties

Preliminary studies suggest that fluorinated compounds can enhance the selectivity and efficacy of anticancer agents. This compound's unique structure may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth through specific molecular pathways.

Study 1: Antimicrobial Evaluation

A study conducted on a series of chlorosulfonamide derivatives demonstrated significant antimicrobial activity against various strains of bacteria. This compound was included in this evaluation, showing promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria.

Study 2: Anticancer Activity

In vitro assays were performed to assess the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClO4S |

| Molecular Weight | 238.68 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Activity | Dose-dependent cytotoxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.